

A Comparative Analysis of In Vitro and In Vivo Metabolism of Adamantyl-thpinaca

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Compound of Interest

Compound Name: Adamantyl-thpinaca

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of **Adamantyl-thpinaca**, a synthetic cannabinoid receptor agonist. Understanding the metabolic fate of this compound is crucial for researchers in the fields of toxicology, pharmacology, and drug development. This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of metabolic pathways and experimental workflows to facilitate a clear understanding of the biotransformation of **Adamantyl-thpinaca**.

Executive Summary

Metabolic studies are fundamental to characterizing the pharmacological and toxicological profile of novel psychoactive substances. For **Adamantyl-thpinaca**, in vitro investigations have been pivotal in identifying its primary metabolic pathways. These studies, predominantly utilizing human liver microsomes, have revealed that **Adamantyl-thpinaca** undergoes extensive phase I metabolism. The primary reactions involve hydroxylation at various positions on the adamantyl and tetrahydropyran rings.

Direct in vivo metabolic data for **Adamantyl-thpinaca** remains limited in publicly available research. However, by examining structurally related adamantyl-containing synthetic cannabinoids, we can infer the likely in vivo metabolic profile. This comparison guide bridges the gap between established in vitro data and the anticipated in vivo biotransformation of **Adamantyl-thpinaca**, providing a valuable resource for the scientific community.

Data Presentation: In Vitro vs. Inferred In Vivo Metabolism

The following tables summarize the metabolites of **Adamantyl-thpinaca** identified in in vitro studies and the expected metabolites in vivo, based on data from analogous compounds.

Table 1: In Vitro Metabolites of **Adamantyl-thpinaca** Identified in Human Liver Microsome Studies

Metabolite ID	Biotransformation	Location of Modification	Relative Abundance
M1	Monohydroxylation	Adamantyl ring	Major
M2	Monohydroxylation	Adamantyl ring	Minor
M3	Dihydroxylation	Adamantyl ring	Major
M4	Dihydroxylation	Adamantyl & Tetrahydropyran rings	Minor
M5	Trihydroxylation	Adamantyl ring	Minor
M6	Monohydroxylation	Tetrahydropyran ring	Minor
M7	Dehydrogenation	Tetrahydropyran ring	Minor
M8	N-dealkylation	-	Not reported
M9	Carboxylation	Tetrahydropyran ring	Not reported
M10-M13	Various hydroxylations	Multiple locations	Minor

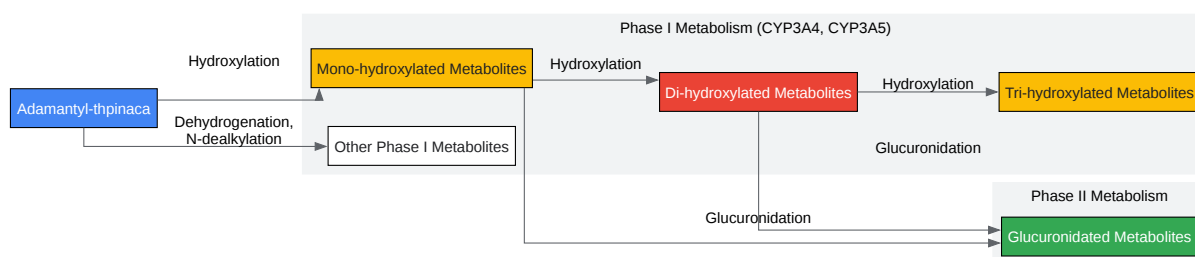
Data compiled from in vitro studies using pooled human liver microsomes (pHLM).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Comparison of Major In Vitro and Inferred In Vivo Metabolic Pathways

Metabolic Pathway	In Vitro Evidence (Adamantyl-thpinaca)	Inferred In Vivo Relevance (Based on Analogs)
Adamantyl Ring Hydroxylation	Extensive mono-, di-, and tri-hydroxylation observed.[1] A di-hydroxylated metabolite is particularly abundant.[1][2][3]	Highly likely to be a major in vivo pathway. Hydroxylation of the adamantyl moiety is a common and significant metabolic route for related synthetic cannabinoids like APINACA and 5F-APINACA.[4][5]
Ketone Formation	Not explicitly reported as a major primary metabolite in available in vitro studies for Adamantyl-thpinaca.	Likely to be a significant in vivo pathway. Hydroxy-ketone products are abundant urinary metabolites for other adamantyl-containing synthetic cannabinoids.[4][5]
Tetrahydropyran Ring Modifications	Hydroxylation and dehydrogenation have been observed.	These pathways are likely to occur in vivo, but potentially to a lesser extent than adamantyl hydroxylation.
Glucuronidation (Phase II)	Two glucuronidated metabolites were identified in one in vitro study.[1]	Glucuronidation of hydroxylated metabolites is a common and expected major phase II metabolic pathway in vivo to facilitate excretion.
Amide Hydrolysis	Suspected to occur, potentially releasing amantadine, based on observations with the related compound APINACA.[6]	This pathway is plausible in vivo and warrants further investigation due to the potential pharmacological activity of amantadine.

Metabolic Signaling Pathway

The following diagram illustrates the proposed metabolic pathway of **Adamantyl-thpinaca** based on in vitro findings. The metabolism is primarily driven by Cytochrome P450 enzymes, with CYP3A4 and CYP3A5 identified as the main contributors.[2]



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Caption: Proposed metabolic pathway of **Adamantyl-thpinaca**.

Experimental Protocols

In Vitro Metabolism Assay (Human Liver Microsomes)

A representative protocol for the in vitro metabolism of **Adamantyl-thpinaca** using pooled human liver microsomes (pHLM) is as follows:

- Incubation Mixture Preparation: A typical incubation mixture contains **Adamantyl-thpinaca** (e.g., 10 μ M final concentration), pooled human liver microsomes (e.g., 1 mg/mL), and a phosphate buffer (e.g., 0.1 M, pH 7.4).
- Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

- **Initiation of Reaction:** The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- **Incubation:** The reaction mixture is incubated at 37°C with gentle shaking for a defined period (e.g., up to 3 hours). Control incubations are performed without the NADPH-regenerating system to account for non-enzymatic degradation.
- **Termination of Reaction:** The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- **Sample Preparation:** The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected, and may be evaporated to dryness and reconstituted in a suitable solvent for analysis.
- **Analytical Method:** The metabolites are identified and characterized using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of the parent drug and its metabolites, and their identification based on accurate mass measurements and fragmentation patterns.^[1]

In Vivo Metabolism Study (General Workflow for Animal Models)

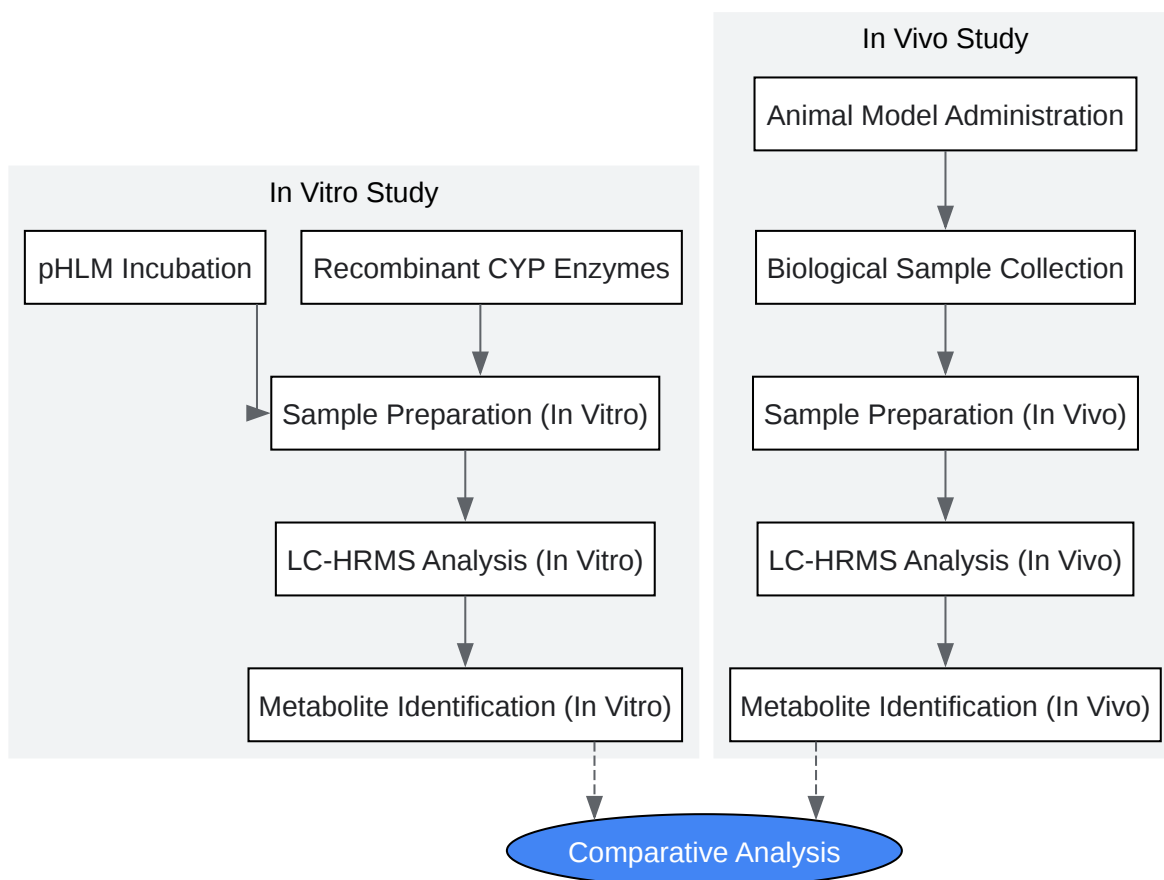
While specific in vivo data for **Adamantyl-thpinaca** is lacking, a general workflow for such a study in an animal model (e.g., rats) would involve the following steps:

- **Drug Administration:** **Adamantyl-thpinaca** is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specific dose.
- **Sample Collection:** Biological samples, such as urine, feces, and blood, are collected at various time points after administration.
- **Sample Preparation:**
 - **Urine:** Samples are often treated with β -glucuronidase to hydrolyze glucuronide conjugates, followed by extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the metabolites.

- Blood/Plasma: Proteins are precipitated using an organic solvent, and the supernatant is extracted.
- Analytical Method: The prepared samples are analyzed by LC-HRMS to identify the metabolites present. Comparison with metabolites generated in vitro can aid in their identification.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparison of in vitro and in vivo metabolism studies.



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